Ethyl 2-(3-methoxyphenyl)-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-6-carboxylate
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Description
Ethyl 2-(3-methoxyphenyl)-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O5 and its molecular weight is 470.525. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Drug Development
Quinoline derivatives have been synthesized and evaluated for various pharmacological properties. For instance, the metabolites of certain quinoline compounds have shown anti-inflammatory effects in animal models, suggesting potential applications in the development of disease-modifying antirheumatic drugs (DMARDs) (Baba et al., 1998). Similarly, other synthesized quinoline derivatives have been explored for their antimicrobial properties, indicating a wide range of possible therapeutic applications (Agui et al., 1977).
Fluorescence and Detection Applications
Certain quinoline derivatives have been designed as fluorescent sensors for the detection of metal ions, showcasing their utility in biochemical and environmental analysis. For example, methoxy-substituted TQEN derivatives were investigated for their fluorescence properties with respect to Zn2+ coordination, demonstrating their effectiveness in detecting zinc ions in cells by fluorescent microscopy (Mikata et al., 2006).
Corrosion Inhibition
Quinoxaline compounds, which share a similar heterocyclic structure with quinolines, have been evaluated as corrosion inhibitors for metals, suggesting potential industrial applications. Quantum chemical calculations have related the molecular structure of these compounds to their efficiency as corrosion inhibitors, providing a foundation for designing new materials for protecting metals in acidic environments (Zarrouk et al., 2014).
properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-28(32)20-11-12-24-23(15-20)26(16-25(30-24)19-8-6-10-22(14-19)33-3)35-17-27(31)29-21-9-5-7-18(2)13-21/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTTWHGNOXGOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC(=C3)C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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